

# Molybdenum-95 as a Paleoredox Proxy: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Molybdenum-95

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In the quest to reconstruct Earth's past ocean chemistry, particularly the prevalence of oxygen, scientists rely on a suite of geochemical tools known as paleoredox proxies. Among these, the stable isotope composition of Molybdenum (Mo), specifically the ratio of  $^{98}\text{Mo}$  to  $^{95}\text{Mo}$  (expressed as  $\delta^{98}\text{Mo}$ ), has emerged as a powerful tracer for global and local marine redox conditions. This guide provides a comprehensive comparison of the  $^{95}\text{Mo}$  proxy with other leading indicators—Uranium (U) isotopes, Chromium (Cr) isotopes, and Cerium (Ce) anomalies—offering researchers a detailed overview of their respective strengths, limitations, and the experimental protocols underpinning their application.

## Principles of Molybdenum Isotope Geochemistry

The utility of molybdenum as a paleoredox proxy is rooted in its redox-sensitive behavior and the significant isotopic fractionation that occurs during its removal from the oceanic reservoir.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> In oxic (oxygen-rich) seawater, Mo exists as the soluble and unreactive molybdate anion ( $\text{MoO}_4^{2-}$ ), leading to a long residence time of approximately 440,000 to 800,000 years and a homogenous isotopic composition throughout the oceans.<sup>[1]</sup>

Under different redox conditions, Mo is removed from seawater via distinct pathways, each with a characteristic isotopic fractionation:

- **Oxic Conditions:** In oxygenated environments, Mo is primarily adsorbed onto manganese (Mn) oxides. This process preferentially removes the lighter isotope ( $^{95}\text{Mo}$ ), leaving the surrounding seawater enriched in the heavier isotope ( $^{98}\text{Mo}$ ).<sup>[4]</sup>

- **Euxinic Conditions:** In anoxic and sulfidic (euxinic) waters, Mo reacts with hydrogen sulfide ( $\text{H}_2\text{S}$ ) to form thiomolybdates ( $\text{MoO}_x\text{S}_{4-x}^{2-}$ ), which are then rapidly removed into sediments. [5] This removal process results in a smaller isotopic fractionation compared to adsorption onto Mn-oxides.
- **Suboxic/Anoxic Non-sulfidic Conditions:** In environments depleted of oxygen but without free sulfide, Mo removal is often linked to iron (Fe) oxides and organic matter, with varying degrees of isotopic fractionation.

By analyzing the  $\delta^{98}\text{Mo}$  values in ancient sedimentary rocks, scientists can infer the redox state of the depositional environment and, due to Mo's long residence time, potentially the extent of global ocean anoxia.[6]

## Comparative Analysis of Paleoredox Proxies

The selection of a paleoredox proxy depends on the specific research question, the geological setting, and the available sample material. The following table summarizes the key characteristics of  $^{95}\text{Mo}$  in comparison to other widely used proxies.

Proxy System	Typical Notation	Primary Application	Global vs. Local Signal	Depositional Environments	Key Advantages	Limitations
Molybdenum Isotopes	$\delta^{98}\text{Mo}$	Quantifying the extent of global euxinia.	Primarily global, but can reflect local conditions.	Organic-rich shales, carbonates.	Long residence time provides a global signal; sensitive to sulfidic conditions. <a href="#">[1]</a>	Complex fractionation in non-euxinic anoxic settings; potential for post-depositional alteration. <a href="#">[7]</a> <a href="#">[8]</a>
Uranium Isotopes	$\delta^{238}\text{U}$	Tracing global ocean anoxia.	Primarily global.	Carbonates, organic-rich shales.	Can be applied to carbonates; sensitive to changes at the sediment-water interface. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Diagenetic alteration can overprint the primary signal. <a href="#">[12]</a>

Chromium Isotopes	$\delta^{53}\text{Cr}$	Detecting the presence of atmospheric oxygen and tracking marine redox changes.	Can reflect both global and local conditions.	Shales, iron formations, carbonates.	Sensitive to the presence of free oxygen required for Cr(III) oxidation. <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>	The Cr cycle and isotopic fractionation mechanisms are still being fully constrained. <a href="#">[13]</a>
Cerium Anomalies	Ce/Ce*	Identifying local to regional oxic vs. anoxic conditions.	Local to regional.	Carbonates, phosphorites, iron formations.	Sensitive to intermediate manganese conditions; applicable to shallow marine settings. <a href="#">[16]</a>	Can be influenced by pH, phosphate concentrations, and diagenesis. <a href="#">[17]</a> <a href="#">[18]</a> <a href="#">[19]</a>

## Quantitative Data Summary

The following table presents typical isotopic fractionation values and enrichment factors for each proxy under different redox conditions. These values are indicative and can vary depending on specific environmental factors.

Proxy	Redox Condition	Typical Isotopic Value (‰) or Anomaly	Enrichment Factor (relative to average crust)
$\delta^{98}\text{Mo}$	Modern Seawater	$\sim +2.3\text{‰}$	-
Oxic Sediments (via Mn-oxides)	$\sim -0.7\text{‰}$ to $+1.5\text{‰}$	Low	
Euxinic Sediments	$\sim +0.5\text{‰}$ to $+2.3\text{‰}$	High (can exceed 100 ppm Mo)[20]	
$\delta^{238}\text{U}$	Modern Seawater	$\sim -0.4\text{‰}$	-
Anoxic Sediments	Enriched in $^{238}\text{U}$ (higher $\delta^{238}\text{U}$ )	Moderate to High	
Oxic Sediments	Depleted in $^{238}\text{U}$ (lower $\delta^{238}\text{U}$ )	Low	
$\delta^{53}\text{Cr}$	Modern Seawater	$\sim +0.6\text{‰}$ to $+1.7\text{‰}$ [21]	-
Sediments recording Cr(VI) reduction	Variable, often negative	Can be enriched	
Ce/Ce*	Oxic Seawater	$< 1$ (Negative Anomaly)	
Anoxic Seawater	$> 1$ (Positive or No Anomaly)[22]	-	

## Experimental Protocols

Accurate and precise measurement of these proxies is critical for robust paleoredox reconstructions. Below are generalized methodologies for the key experiments.

### Molybdenum Isotope ( $\delta^{98}\text{Mo}$ ) Analysis

- **Sample Digestion:** Powdered rock samples are digested using a mixture of strong acids (e.g., HF, HNO<sub>3</sub>, HClO<sub>4</sub>) to bring all minerals into solution.

- **Molybdenum Separation:** Molybdenum is separated from the sample matrix using a multi-step ion-exchange chromatography process. This typically involves an initial anion exchange step followed by a second column to further purify the Mo fraction.
- **Isotopic Measurement:** The isotopic composition of the purified Mo is measured using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS). A double-spike technique (e.g., using  $^{97}\text{Mo}$  and  $^{100}\text{Mo}$ ) is often employed to correct for instrumental mass bias.<sup>[4]</sup>
- **Data Reporting:** Molybdenum isotope ratios are reported in delta notation ( $\delta^{98}\text{Mo}$ ) in per mil (‰) relative to a standard reference material (e.g., NIST SRM 3134).<sup>[23]</sup>

## Uranium Isotope ( $\delta^{238}\text{U}$ ) Analysis

- **Sample Digestion:** Carbonate samples are typically dissolved in weak acids (e.g., acetic acid), while shales require stronger acid mixtures.
- **Uranium Separation:** Uranium is separated from the sample matrix using anion-exchange chromatography.
- **Isotopic Measurement:** The  $^{238}\text{U}/^{235}\text{U}$  ratio is measured by MC-ICP-MS. A  $^{233}\text{U}$ - $^{236}\text{U}$  double spike can be used to correct for mass fractionation.
- **Data Reporting:** Uranium isotope ratios are reported as  $\delta^{238}\text{U}$  in per mil (‰) relative to a certified standard (e.g., CRM-112a).

## Chromium Isotope ( $\delta^{53}\text{Cr}$ ) Analysis

- **Sample Digestion:** Samples are digested using strong acids, often with an oxidizing agent to ensure all Cr is in the Cr(VI) state.
- **Chromium Separation:** A multi-step ion-exchange chromatography procedure is used to separate Cr from the complex sample matrix.
- **Isotopic Measurement:** The  $^{53}\text{Cr}/^{52}\text{Cr}$  ratio is measured by MC-ICP-MS. A  $^{50}\text{Cr}$ - $^{54}\text{Cr}$  double spike is commonly used for mass bias correction.

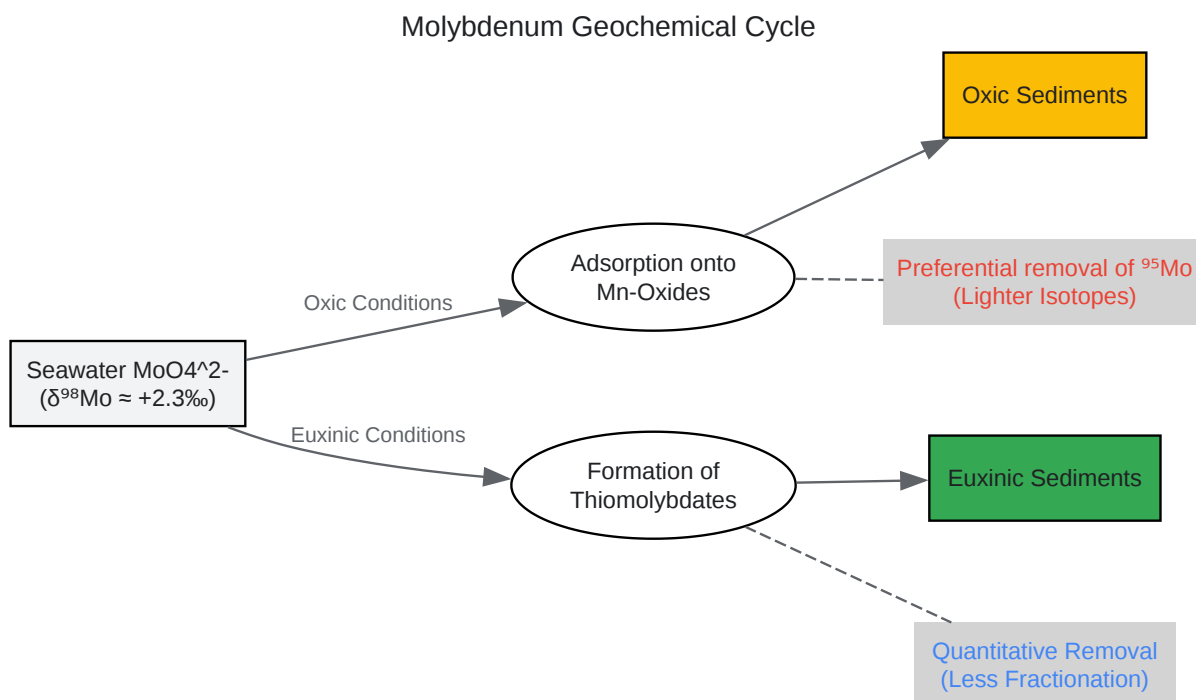
- Data Reporting: Chromium isotope data are reported as  $\delta^{53}\text{Cr}$  in per mil (‰) relative to a standard such as NIST SRM 979.

## Cerium Anomaly (Ce/Ce\*) Analysis

- Sample Digestion: Samples are dissolved using appropriate acid digestion methods.
- Elemental Analysis: The concentrations of Cerium and other rare earth elements (REEs), particularly Lanthanum (La), Praseodymium (Pr), and Neodymium (Nd), are measured using inductively coupled plasma mass spectrometry (ICP-MS).
- Calculation of Ce Anomaly: The Ce anomaly (Ce/Ce\*) is calculated to quantify the deviation of Ce concentration from that expected based on its neighboring REEs. A common formula is  $\text{Ce/Ce}^* = \text{Ce}_N / (\text{La}_N * \text{Pr}_N)^{0.5}$  or  $\text{Ce/Ce}^* = \text{Ce}_N / (0.5\text{La}_N + 0.5\text{Pr}_N)$ , where 'N' denotes normalization to a standard shale composite like Post-Archean Australian Shale (PAAS).

## Visualizing Geochemical Pathways and Workflows

To better understand the processes governing these paleoredox proxies, the following diagrams illustrate their geochemical cycles and a typical analytical workflow.

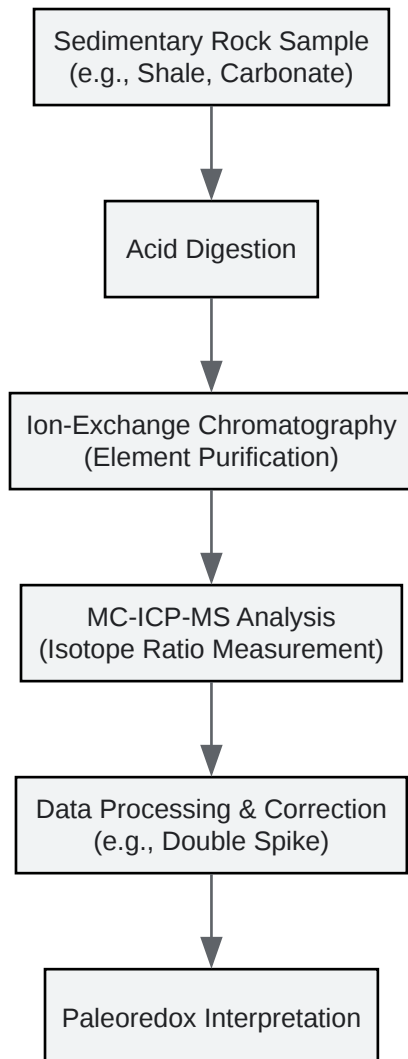


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Caption: Geochemical cycle of Molybdenum under different redox conditions.



## General Analytical Workflow for Isotope Proxies



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